molecular formula C8H6FNO B6284626 5-ethynyl-3-fluoro-2-methoxypyridine CAS No. 1211587-10-8

5-ethynyl-3-fluoro-2-methoxypyridine

Cat. No.: B6284626
CAS No.: 1211587-10-8
M. Wt: 151.1
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Properties

CAS No.

1211587-10-8

Molecular Formula

C8H6FNO

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

5-Ethynyl-3-fluoro-2-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Addition Reactions: The ethynyl group can undergo addition reactions with various reagents.

Common reagents used in these reactions include vinylstannane and monothioacetic acids . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethynyl-3-fluoro-2-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethynyl-3-fluoro-2-methoxypyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the strong electron-withdrawing fluorine atom in the aromatic ring influences its reactivity and interactions with other molecules .

Comparison with Similar Compounds

5-Ethynyl-3-fluoro-2-methoxypyridine can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Di- and Polyfluoropyridines

These compounds share similar chemical properties due to the presence of fluorine atoms but differ in their specific reactivity and applications .

Biological Activity

5-Ethynyl-3-fluoro-2-methoxypyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Ethynyl group at the 5-position
  • Fluorine atom at the 3-position
  • Methoxy group at the 2-position

The molecular formula is C8_8H8_8FNO, with a molecular weight of approximately 151.1 g/mol. The presence of these functional groups significantly influences its reactivity and interaction with biological targets .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The ethynyl and methoxy substituents enhance its binding affinity, potentially modulating biochemical pathways involved in disease processes. Similar compounds have shown efficacy in therapeutic areas such as:

  • Anticancer activity
  • Neurological disorders
  • Antiviral applications

The compound's structural characteristics allow it to effectively bind to specific biological targets, leading to modulation of cellular functions .

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Neurological Applications : Research on similar pyridine derivatives has demonstrated their role as negative allosteric modulators for mGluR5, which are implicated in conditions like anxiety and addiction. The structural similarities suggest that this compound could exhibit similar properties, warranting further investigation .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
2-FluoropyridineFluorine at the 2-positionModerate reactivity
3-FluoropyridineFluorine at the 3-positionAntimicrobial properties
4-Ethynyl-3-methoxypyridineEthynyl at the 4-positionAnticancer activity
This compound Ethynyl at the 5-position, fluorine at 3-positionPotential anticancer and neurological effects

This table illustrates how variations in substitution patterns can affect both chemical properties and biological activities .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption profiles and bioavailability in animal models. Toxicological evaluations are essential to determine the safety profile of this compound, particularly if it progresses toward clinical applications.

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